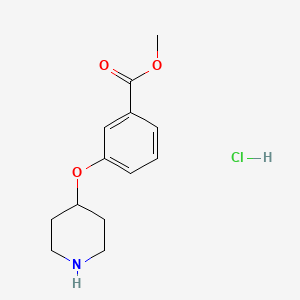

Methyl 3-(4-piperidinyloxy)benzoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-piperidin-4-yloxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-3-2-4-12(9-10)17-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEADBKOIBZGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673793 | |

| Record name | Methyl 3-[(piperidin-4-yl)oxy]benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936128-98-2 | |

| Record name | Methyl 3-[(piperidin-4-yl)oxy]benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride

Abstract: This technical guide provides a comprehensive overview of the fundamental properties of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride (CAS No: 936128-98-2), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While empirical data for this specific molecule is limited in published literature, this document synthesizes available information, presents predicted characteristics based on established chemical principles, and offers detailed, plausible methodologies for its synthesis and characterization. This guide is intended to serve as a foundational resource for scientists, enabling them to anticipate the compound's behavior, design appropriate experimental workflows, and explore its potential applications as a versatile chemical building block.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule featuring a benzoate ester and a piperidine ring linked by an ether bond. The hydrochloride salt form enhances its aqueous solubility, a common strategy in pharmaceutical development to improve handling and bioavailability. The core structure, an aryloxy piperidine, is a well-recognized scaffold in medicinal chemistry, present in numerous biologically active compounds.[1][2] The strategic placement of the ester and the secondary amine offers multiple points for chemical modification, making it a potentially valuable intermediate for the synthesis of more complex molecules and chemical libraries.

This guide will systematically detail the known and predicted physicochemical properties of this compound. Furthermore, it will provide robust, step-by-step protocols for its synthesis via two common and effective methods: the Williamson ether synthesis and the Mitsunobu reaction. Finally, a thorough discussion of the expected analytical signatures for structural confirmation and purity assessment will be presented, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical and Safety Data

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting. The following tables summarize the key identifiers and available data for this compound. It is critical to note that much of the quantitative physical data has not been experimentally reported in the literature.

Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 936128-98-2 | [4] |

| Molecular Formula | C₁₃H₁₈ClNO₃ | [4] |

| Molecular Weight | 271.74 g/mol | [4] |

| Synonyms | Methyl 3-(piperidin-4-yloxy)benzoate HCl | [3] |

| Appearance | White solid | [5] |

| Storage | Store in a cool, dry, well-ventilated place | [4] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not available | [6] |

| Boiling Point | Not available | [6] |

| pKa | Not available | - |

| Solubility | Not available | [6] |

| LogP (predicted) | Not available | - |

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.[4][7]

| Hazard Statement | Description |

| H315 | Causes skin irritation.[8] |

| H317 | May cause an allergic skin reaction.[7] |

| H319 | Causes serious eye irritation.[8] |

| H335 | May cause respiratory irritation.[8] |

| Incompatibilities | Strong oxidizing agents, strong acids, and bases.[7] |

Synthesis Methodologies

The key chemical transformation in the synthesis of Methyl 3-(4-piperidinyloxy)benzoate is the formation of the ether linkage between the phenolic hydroxyl group of Methyl 3-hydroxybenzoate and the hydroxyl group of a piperidine derivative. Two highly reliable and widely used synthetic strategies are proposed: the Williamson ether synthesis and the Mitsunobu reaction.

Proposed Synthetic Workflow

The overall synthetic approach involves the coupling of two key building blocks, followed by deprotection and salt formation.

Caption: Proposed synthetic workflow for this compound.

Route A: Williamson Ether Synthesis Protocol

This classical method involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a leaving group on the piperidine ring. For this synthesis, it is more practical to activate the piperidine hydroxyl group into a better leaving group, such as a tosylate.

Step 1: Tosylation of N-Boc-4-hydroxypiperidine

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) followed by the slow, dropwise addition of p-toluenesulfonyl chloride (1.2 eq) dissolved in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-(tosyloxy)piperidine.

Step 2: Etherification

-

In a separate flask, dissolve Methyl 3-hydroxybenzoate (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere. Stir until hydrogen evolution ceases.

-

Add the N-Boc-4-(tosyloxy)piperidine (1.0 eq) dissolved in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 8-12 hours, monitoring by TLC.[9]

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate.

Route B: Mitsunobu Reaction Protocol

The Mitsunobu reaction provides a milder alternative for forming the ether linkage directly from the two alcohol precursors with an inversion of stereochemistry at the secondary alcohol center (though irrelevant here due to the symmetry of the piperidine).[4][10]

Step 1: Mitsunobu Coupling

-

Dissolve Methyl 3-hydroxybenzoate (1.5 eq) and N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add triphenylphosphine (PPh₃, 1.5 eq) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. A color change and/or precipitation of triphenylphosphine oxide is typically observed.[4]

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by column chromatography to separate the product from triphenylphosphine oxide and other byproducts, yielding Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate.

Final Deprotection and Salt Formation

Step 1: Boc Deprotection

-

Dissolve the purified intermediate from either Route A or B in a suitable solvent such as 1,4-dioxane or methanol.

-

Add an excess of hydrochloric acid (e.g., a 4M solution of HCl in dioxane or a saturated solution of HCl gas in methanol).[6]

-

Stir the mixture at room temperature for 2-4 hours. The product will often precipitate as the hydrochloride salt.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Collect the solid product by filtration, wash with a cold non-polar solvent like diethyl ether to remove any non-polar impurities, and dry under vacuum.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

This final step yields the target compound, This compound , as a white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra are not publicly available, the following section details the expected analytical results based on the molecular structure.

Analytical Workflow

Caption: Standard workflow for the purification and characterization of the target compound.

Expected Spectroscopic Data

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and piperidine protons.

-

Aromatic Protons (Ar-H): Four protons on the benzene ring, appearing as a complex multiplet pattern in the range of δ 7.0-7.8 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to three protons, expected around δ 3.9 ppm.[11]

-

Piperidine Protons (-O-CH- and -CH₂-N-CH₂-): A multiplet for the proton at the 4-position (C4-H) attached to the ether oxygen, likely deshielded to ~δ 4.5-4.8 ppm. The four axial and equatorial protons at C2 and C6, and the four at C3 and C5, will appear as complex multiplets between δ 1.8-3.4 ppm. The N-H proton of the hydrochloride salt may appear as a broad singlet.

-

-

¹³C NMR: The carbon NMR will corroborate the structure.

-

Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 166-168 ppm.

-

Aromatic Carbons: Six distinct signals between δ 115-160 ppm. The carbon attached to the ether oxygen (C3) will be the most downfield of the ring carbons.

-

Methoxy Carbon (-OCH₃): A signal around δ 52 ppm.

-

Piperidine Carbons: The carbon attached to the ether oxygen (C4) is expected around δ 70-75 ppm. The other piperidine carbons (C2, C6, C3, C5) will appear in the range of δ 30-45 ppm.

-

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ due to the secondary ammonium salt.

-

C-H Stretch (sp²): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[12]

-

C-H Stretch (sp³): Aliphatic C-H stretching from the piperidine and methyl groups will be observed in the 2850-2980 cm⁻¹ range.[12]

-

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is expected around 1710-1730 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Two distinct C-O stretching bands are anticipated: one for the ester (around 1250-1300 cm⁻¹) and one for the aryl ether (around 1200-1250 cm⁻¹).

4.2.3. Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): This technique is ideal for analyzing the hydrochloride salt. The expected molecular ion peak would correspond to the free base [M+H]⁺.

-

Calculated Monoisotopic Mass of Free Base (C₁₃H₁₇NO₃): 235.12 g/mol

-

Expected [M+H]⁺ peak: m/z ≈ 236.13

-

Potential Applications in Research and Development

While specific biological activities for this compound are not extensively documented, its structural motifs are prevalent in pharmacologically active agents. The piperidine ring is a cornerstone in drug design, known to improve pharmacokinetic properties and serve as a versatile scaffold for interacting with biological targets.[1][2]

This compound can be considered a valuable fragment or building block for:

-

Lead Optimization: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further derivatization.

-

Linker Chemistry: The secondary amine of the piperidine ring is a common attachment point for linkers in the development of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs).

-

Scaffold Hopping: It can serve as a starting point for exploring new chemical space around the aryloxy piperidine core, which is associated with a wide range of biological activities, including anti-inflammatory and analgesic properties.[13][14]

Researchers can leverage this compound to rapidly synthesize libraries of more complex molecules for screening in various therapeutic areas.

Conclusion

This compound is a chemical entity with significant potential for application in synthetic and medicinal chemistry. This guide has consolidated the available data on its identity and safety, and bridged the gap in the literature by providing detailed, scientifically-grounded protocols for its synthesis and analytical characterization. The proposed synthetic routes are robust and utilize common laboratory transformations, while the predicted analytical data provides a benchmark for structural verification. It is the author's intent that this technical guide will empower researchers to confidently incorporate this versatile building block into their research and development programs, accelerating the discovery of novel chemical entities.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aaronchem.com [aaronchem.com]

- 4. 936128-98-2 this compound AKSci 3652AF [aksci.com]

- 5. This compound | 936128-98-2 [amp.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. aksci.com [aksci.com]

- 9. Piperidin-4-ylmethyl benzoate hydrochloride | C13H18ClNO2 | CID 53410153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Imperative of Structural Integrity in Drug Discovery

An In-depth Technical Guide to the Structure Elucidation of Methyl 3-(piperidin-4-yloxy)benzoate HCl

In the landscape of modern drug development, small molecule building blocks are the fundamental units from which therapeutic candidates are constructed. Methyl 3-(piperidin-4-yloxy)benzoate hydrochloride is one such scaffold, incorporating a piperidine ring—a privileged structure in medicinal chemistry known for improving pharmacokinetic properties—linked via an ether bridge to a methyl benzoate moiety.[1] The precise arrangement of every atom in this molecule is not merely an academic detail; it is the absolute determinant of its physicochemical properties, its reactivity, and its potential for biological interaction.

Therefore, the unambiguous confirmation of its structure is a foundational requirement for its use in any research or development context. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and compromised patient safety. This guide provides a comprehensive, field-proven strategy for the complete structure elucidation of Methyl 3-(piperidin-4-yloxy)benzoate HCl, moving beyond a simple checklist of techniques to explain the scientific rationale behind each analytical choice. We will follow a logical workflow that begins with establishing the molecular formula and purity, proceeds through the detailed mapping of the molecular framework using advanced spectroscopic techniques, and culminates in an integrated analysis that confirms the structure with a high degree of scientific certainty.

Chapter 1: Foundational Analysis - Purity and Molecular Formula

Before delving into complex structural details, two fundamental questions must be answered: "Is the sample pure?" and "What is its molecular formula?". Without this foundation, any subsequent spectroscopic analysis is built on uncertainty.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

The first step is to assess the purity of the sample, as impurities can introduce extraneous signals in spectroscopic analyses, leading to profound misinterpretation. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[2][3]

The causality behind the choice of method is critical. For a moderately polar, ionizable compound like Methyl 3-(piperidin-4-yloxy)benzoate HCl, a reversed-phase HPLC (RP-HPLC) method is the logical choice.[4] The stationary phase, typically a C18-bonded silica, provides a hydrophobic surface for interaction, while a polar mobile phase elutes the components.

Experimental Protocol: RP-HPLC Purity Assessment

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.[5] Ensure the diluent is compatible with the mobile phase to prevent peak distortion.[5]

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[4]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent, improving the peak shape of the protonated piperidine amine.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 15 minutes is a robust starting point for separating the main component from potential impurities of varying polarity.[6]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30 °C.

-

Detection: UV detector set at the λmax of the benzoate chromophore (e.g., 254 nm).[4]

-

Injection Volume: 10 µL.

-

-

System Suitability: Before sample analysis, perform replicate injections of a standard solution to ensure the system is performing adequately. Key parameters include peak asymmetry (tailing factor) and retention time precision.

-

Data Analysis: Integrate the chromatogram to determine the area percent of the main peak relative to all other peaks. A purity level of >98% is typically desired for a reference standard.

| Parameter | Typical Condition | Rationale |

| Chromatography Mode | Reversed-Phase | Ideal for separating moderately polar organic molecules.[4] |

| Stationary Phase | C18 (Octadecylsilane) | Provides strong hydrophobic retention for the molecule.[2] |

| Mobile Phase | Water/Acetonitrile with TFA | Acetonitrile is a common organic modifier; TFA improves peak shape for amines.[6] |

| Detection | UV Spectroscopy | The aromatic benzoate ring provides a strong chromophore for sensitive detection.[4] |

Molecular Formula Determination by High-Resolution Mass Spectrometry (HRMS)

Once purity is established, HRMS is employed to determine the elemental composition. Unlike nominal mass spectrometry, HRMS measures mass with extremely high precision (typically to four or five decimal places), allowing for the calculation of a unique molecular formula.

Causality of Experimental Choice: Electrospray Ionization (ESI) is the preferred ionization technique for this molecule.[7] Its polar nature and the presence of a basic nitrogen make it highly amenable to protonation in the ESI source, forming a stable [M+H]⁺ ion.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile/water.

-

Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument.

-

Ionization Mode: Positive Electrospray Ionization (+ESI).

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion.

-

Data Analysis:

-

Identify the monoisotopic peak for the protonated molecule, [M+H]⁺.

-

Use the instrument's software to calculate the possible elemental formulas that match the measured exact mass within a narrow tolerance (e.g., ± 5 ppm).

-

For Methyl 3-(piperidin-4-yloxy)benzoate (the free base, C₁₃H₁₇NO₃), the expected exact mass of the [M+H]⁺ ion (C₁₃H₁₈NO₃⁺) is 236.1281 Da. The HRMS measurement should confirm this value, ruling out other potential elemental compositions.

-

Chapter 2: Mapping the Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution.[8][9] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. For a molecule of this complexity, a suite of 1D and 2D NMR experiments is required for unambiguous assignment.

The Self-Validating System: The power of this multi-experiment approach lies in its self-validating nature. Data from ¹H, ¹³C, COSY, HSQC, and HMBC must all converge to support a single, consistent structural hypothesis. Any contradiction indicates an error in interpretation or an incorrect proposed structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the HCl salt in ~0.6 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). DMSO-d₆ is often preferred for HCl salts as it allows for the observation of exchangeable N-H protons.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Experiments to be Performed:

-

¹H NMR

-

¹³C NMR

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer)

-

2D COSY (Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H NMR: The Proton Inventory

The ¹H NMR spectrum provides the first detailed look at the C-H framework.[10][11]

-

Chemical Shift (δ): Indicates the electronic environment of each proton.

-

Integration: Reveals the relative number of protons responsible for each signal.

-

Splitting (Multiplicity): Shows the number of neighboring protons, helping to establish connectivity.

Predicted ¹H NMR Signals in DMSO-d₆:

| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (H-2, H-4, H-5, H-6) | 7.0 - 7.8 | Multiplets | 4H | Protons on the benzene ring are deshielded by aromatic ring current. |

| Piperidine N-H₂⁺ | 8.5 - 9.5 | Broad singlet | 2H | Protons on the positively charged nitrogen are highly deshielded and often broad due to exchange and quadrupolar coupling. |

| Piperidine CH-O (H-4') | ~4.7 | Multiplet | 1H | The proton on the carbon attached to the electronegative ether oxygen is significantly deshielded.[12] |

| Ester -OCH₃ | ~3.85 | Singlet | 3H | Methyl group attached to an electron-withdrawing ester group. |

| Piperidine CH₂-N (axial, H-2'/6') | ~3.3 | Multiplet | 2H | Protons adjacent to the deshielding ammonium nitrogen. |

| Piperidine CH₂-N (equatorial, H-2'/6') | ~3.0 | Multiplet | 2H | Protons adjacent to the ammonium nitrogen. |

| Piperidine CH₂-C (axial, H-3'/5') | ~2.1 | Multiplet | 2H | Aliphatic protons on the piperidine ring. |

| Piperidine CH₂-C (equatorial, H-3'/5') | ~1.8 | Multiplet | 2H | Aliphatic protons on the piperidine ring. |

¹³C NMR and DEPT-135: The Carbon Backbone

The ¹³C NMR spectrum identifies all unique carbon environments, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in a DEPT-135 spectrum.

Predicted ¹³C NMR Signals in DMSO-d₆:

| Assignment | Expected δ (ppm) | DEPT-135 | Rationale |

| Ester C=O | ~165 | Absent | Carbonyl carbon, highly deshielded. |

| Aromatic C-O | ~158 | Absent | Aromatic carbon attached to the ether oxygen. |

| Aromatic C-CO | ~132 | Absent | Quaternary aromatic carbon attached to the ester. |

| Aromatic CHs | 115 - 130 | Positive | Standard range for aromatic CH carbons. |

| Piperidine C-O | ~75 | Positive | Aliphatic carbon attached to oxygen is shifted downfield.[12] |

| Ester -OCH₃ | ~52 | Positive | Standard chemical shift for a methyl ester carbon. |

| Piperidine C-N | ~42 | Negative | Aliphatic carbons adjacent to nitrogen. |

| Piperidine C-C | ~30 | Negative | Aliphatic carbons beta to the nitrogen. |

2D NMR: Definitive Connectivity Mapping

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together.

-

COSY: Shows correlations between protons that are coupled to each other (typically on adjacent carbons). This will confirm the connectivity within the piperidine ring (H-2' -> H-3' -> H-4' -> H-5' -> H-6').

-

HSQC: Correlates each proton signal with the carbon signal to which it is directly attached. This definitively links the proton and carbon assignments made from the 1D spectra.

-

HMBC: This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

-

The -OCH₃ protons (~3.85 ppm) will show a correlation to the ester carbonyl carbon (~165 ppm), confirming the methyl ester group.

-

The piperidine H-4' proton (~4.7 ppm) will show a correlation to the aromatic C-O carbon (~158 ppm), definitively proving the ether linkage between the two rings.

-

Aromatic protons (e.g., H-2 and H-4) will show correlations to the ester carbonyl carbon, confirming the position of the ester on the aromatic ring.

Chapter 3: Corroborating Functional Groups with Infrared (IR) Spectroscopy

While NMR provides the detailed carbon-hydrogen framework, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and definitive confirmation of the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[13]

Experimental Protocol: FTIR Analysis

-

Method: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Key Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

| N-H Stretch (Ammonium) | 2400-3000 | Strong, very broad | Characteristic of the N-H stretching in an R₃N-H⁺ salt. |

| Aromatic C-H Stretch | 3000-3100 | Medium, sharp | Stretching vibration of sp² C-H bonds. |

| Aliphatic C-H Stretch | 2850-2960 | Medium | Stretching vibration of sp³ C-H bonds in the piperidine ring and methyl group. |

| Ester C=O Stretch | ~1725 | Strong, sharp | The carbonyl stretch is one of the most prominent peaks in the spectrum.[13] |

| Aromatic C=C Bending | 1450-1600 | Medium-Strong | In-plane skeletal vibrations of the benzene ring. |

| Aromatic C-O-C Stretch | ~1250 | Strong | Asymmetric stretch of the aryl-alkyl ether linkage.[12][14] |

| Aliphatic C-O-C Stretch | ~1100 | Strong | Symmetric stretch of the aryl-alkyl ether linkage.[12][14] |

The presence of these distinct bands, particularly the strong carbonyl peak around 1725 cm⁻¹ and the two C-O ether bands, provides powerful, independent corroboration of the functional groups identified by NMR.[13] The absence of a broad O-H stretch around 3300 cm⁻¹ would also rule out a carboxylic acid or alcohol, further validating the ester and ether assignments.[14]

Chapter 4: Integrated Analysis and Final Confirmation

The final step in structure elucidation is the synthesis of all collected data into a single, coherent argument. Each piece of evidence must support the proposed structure of Methyl 3-(piperidin-4-yloxy)benzoate HCl, and there should be no conflicting data.

Summary of Validating Evidence:

-

HPLC: Confirms the sample is of high purity, ensuring that the spectroscopic data represents the target molecule.

-

HRMS: Provides the exact mass corresponding to the elemental formula C₁₃H₁₇NO₃ (for the free base), establishing the atomic building blocks.

-

FTIR: Confirms the presence of the required functional groups: an ammonium salt (N-H), an ester (C=O), an aromatic ring (C=C), and an ether (C-O-C).

-

¹H NMR: Accounts for all 18 protons in the molecule, with chemical shifts, integrations, and splitting patterns consistent with their assigned positions.

-

¹³C NMR / DEPT: Accounts for all 13 carbons, with chemical shifts and types (CH₃, CH₂, CH, C) matching the proposed structure.

-

2D NMR (COSY, HSQC, HMBC): Provides the definitive map of atomic connectivity, linking the methyl group to the ester, the ester to the aromatic ring, the aromatic ring to the ether oxygen, and the ether oxygen to the piperidine ring.

The convergence of these independent analytical techniques provides an exceptionally high level of confidence in the final structural assignment.

Chapter 5: Authoritative Grounding in Method Validation

In a regulated drug development environment, simply performing the experiments is not enough. The analytical procedures themselves must be validated to demonstrate they are fit for their intended purpose.[15] The International Council for Harmonisation (ICH) guideline Q2(R2) provides the authoritative framework for this process.[16][17]

While a full validation is beyond the scope of initial structure elucidation, the principles are paramount. Key validation characteristics that would be formally assessed for a method used in a quality control setting include:[18]

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[18]

-

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

Adherence to these principles, as outlined by regulatory bodies like the ICH, ensures that the data generated is not only scientifically sound but also trustworthy and reliable for decision-making in drug development.[19]

References

- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.

- Steps for HPLC Method Development. (n.d.). Pharmaguideline.

- NMR Spectroscopy. (n.d.). Michigan State University Chemistry.

- Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs.

- Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.

- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.

- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts.

- HPLC analytical Method development: an overview. (2025, May 27). PharmaCores.

- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

- Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation (ICH).

- Structural elucidation by NMR(1HNMR). (n.d.). Slideshare.

- NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences.

- HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (n.d.). Walsh Medical Media.

- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy.

- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Pharmalex.

- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.

-

Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. (2018). Journal of The American Society for Mass Spectrometry, 29(4), 694–703. Retrieved from [Link]

- IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube.

-

Methyl 3-(piperidin-4-yl)benzoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

- CAS 726185-54-2 Methyl 3-(piperidin-4-yl)benzoate hydrochloride. (n.d.). Alfa Chemistry.

- Methyl 3-(piperidin-4-yloxy)benzoate hydrochloride. (n.d.). Chemspace.

-

Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Benzoate Type Esters. (n.d.). ACS Publications. Retrieved from [Link]

- PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 9). YouTube.

- Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. (2025, October 18). ResearchGate.

- IR spectrum: Ethers. (n.d.). Química Organica.org.

- FTIR spectra of poly(ether-ester)s. (n.d.). ResearchGate.

- Spectroscopy of Ethers. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation.

-

Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Benzoate Type Esters. (1962). Analytical Chemistry, 34(1), 31-36. Retrieved from [Link]

-

Benzoic acid, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

- Methyl 3-(4-piperidinyloxy)benzoate hydrochloride. (n.d.). ChemicalBook.

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry, 13(12), 1614-1620. Retrieved from [Link]

- Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride. (n.d.). MedChemExpress.

- Methyl 3-(piperidin-4-yloxy)benzoate hydrochloride (Cas 936128-98-2). (n.d.). Parchem.

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). National Center for Biotechnology Information. Retrieved from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 9(2). Retrieved from [Link]

- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023, November 14). ChemRxiv.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. HPLC analytical Method development: an overview [pharmacores.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 5. asianjpr.com [asianjpr.com]

- 6. pharmtech.com [pharmtech.com]

- 7. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. azolifesciences.com [azolifesciences.com]

- 10. jchps.com [jchps.com]

- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. rockymountainlabs.com [rockymountainlabs.com]

- 14. youtube.com [youtube.com]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. qbdgroup.com [qbdgroup.com]

- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 19. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]

An In-depth Technical Guide to Pictilisib (GDC-0941): A Pan-Class I PI3K Inhibitor

Disclaimer: The CAS number provided in the topic (936128-98-2) is associated with Methyl 3-(4-piperidinyloxy)benzoate hydrochloride, a compound with limited publicly available technical data. However, the broader context of drug development and oncology research strongly suggests that the intended subject of this guide is the well-studied pan-Class I PI3K inhibitor, Pictilisib (also known as GDC-0941) , which has the CAS number 957054-30-7. This guide will proceed with a comprehensive analysis of Pictilisib (GDC-0941).

Executive Summary

Pictilisib (GDC-0941) is a potent, orally bioavailable small-molecule inhibitor targeting the class I phosphoinositide 3-kinase (PI3K) family of lipid kinases.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.[1][2] This guide provides a detailed overview of the chemical characteristics, mechanism of action, preclinical and clinical data, and key experimental protocols relevant to the study of Pictilisib, designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Pictilisib is a thieno[3,2-d]pyrimidine derivative with the chemical name 2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine.[2][3]

| Property | Value | Source |

| CAS Number | 957054-30-7 | [3] |

| Molecular Formula | C₂₃H₂₇N₇O₃S₂ | [4][5] |

| Molecular Weight | 513.64 g/mol | [4][5][6] |

| Appearance | Powder | [7] |

| Solubility | Soluble in DMSO | [5][8] |

| Storage | Store at -20°C | [1][5] |

| SMILES | CS(=O)(=O)N1CCN(CC1)Cc2cc3c(s2)c(nc(n3)c4cccc5c4cn[nH]5)N6CCOCC6 | [9] |

| InChI | InChI=1S/C23H27N7O3S2/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19/h2-4,13-14H,5-12,15H2,1H3,(H,24,27) | [3] |

Mechanism of Action and Signaling Pathway

Pictilisib functions as an ATP-competitive inhibitor of the class I PI3K isoforms.[1] It exhibits high potency against p110α and p110δ, with moderate selectivity against p110β and p110γ.[6][10] By binding to the ATP-binding pocket of the PI3K catalytic subunit, Pictilisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.[1][11] This inhibition of the PI3K/Akt signaling cascade ultimately results in reduced cell proliferation, survival, and motility in cancer cells where this pathway is aberrantly activated.[1][2]

Caption: Inhibition of the PI3K/Akt signaling pathway by Pictilisib (GDC-0941).

Biological Activity and Therapeutic Potential

In Vitro Activity

Pictilisib has demonstrated potent inhibitory activity against various cancer cell lines, particularly those with a dependency on the PI3K signaling pathway.[6] It effectively inhibits the proliferation of cancer cells and induces apoptosis.[6] The anti-proliferative and pro-apoptotic effects of Pictilisib are associated with the inhibition of the PI3K/Akt pathway, as evidenced by a reduction in the phosphorylation of Akt.[11]

| Cell Line | Cancer Type | IC₅₀ (Proliferation) | Reference |

| U87MG | Glioblastoma | 0.95 µM | [6] |

| A2780 | Ovarian Cancer | 0.14 µM | [6] |

| PC3 | Prostate Cancer | 0.28 µM | [6] |

| MDA-MB-361 | Breast Cancer | 0.72 µM | [6] |

In Vivo Efficacy

Preclinical studies in xenograft models have shown that oral administration of Pictilisib leads to significant tumor growth inhibition.[12] For instance, in a U87MG glioblastoma xenograft model, daily oral dosing at 150 mg/kg resulted in 98% tumor growth inhibition.[12] Similarly, in an IGROV-1 ovarian cancer xenograft model, the same dosage led to 80% growth inhibition.[12] These studies highlight the potent in vivo antitumor activity of Pictilisib. The compound has good oral bioavailability, with 78% reported in mice.[6][12]

Clinical Development and Trials

Pictilisib has undergone extensive clinical evaluation in patients with advanced solid tumors.[13][14] Phase I studies established a recommended Phase II dose of 330 mg once daily with continuous dosing.[13][14] These early trials demonstrated that Pictilisib was generally well-tolerated, with the most common adverse events being nausea, rash, and fatigue.[13] Pharmacodynamic studies confirmed on-target activity, showing suppression of Akt phosphorylation in both platelet-rich plasma and tumor tissues.[13]

While Pictilisib showed signs of antitumor activity, its development was ultimately halted in some settings due to a challenging therapeutic window, with on-target toxicities limiting the ability to achieve sustained and complete pathway inhibition.[15][16] Despite this, the clinical development of Pictilisib has provided valuable insights into the therapeutic targeting of the PI3K pathway and has paved the way for the development of next-generation PI3K inhibitors.[15]

Experimental Protocols

In Vitro Kinase Assay for PI3K Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of Pictilisib against recombinant PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

Pictilisib (GDC-0941) stock solution in DMSO

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

PIP2 substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

96-well assay plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Pictilisib in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant PI3K enzyme, and the diluted Pictilisib or DMSO vehicle control.

-

Initiate the kinase reaction by adding a mixture of PIP2 and [γ-³²P]ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 150 µL of PBS).[6]

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated PIP3.

-

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.[6]

-

Calculate the percent inhibition for each Pictilisib concentration and determine the IC₅₀ value using a dose-response curve fitting software.

Western Blot Analysis of Akt Phosphorylation

This protocol describes the assessment of PI3K pathway inhibition in cancer cells by measuring the phosphorylation of Akt.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Pictilisib (GDC-0941)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Pictilisib or DMSO vehicle for a specified duration (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of phospho-Akt and total Akt.

Caption: A typical workflow for Western blot analysis of Akt phosphorylation.

Conclusion

Pictilisib (GDC-0941) is a foundational tool compound for studying the biological roles of the class I PI3K pathway and a key molecule in the history of PI3K inhibitor development. While its clinical progression has faced challenges, the extensive preclinical and clinical data generated for Pictilisib continue to inform the development of more selective and better-tolerated PI3K inhibitors. This guide provides a comprehensive resource for researchers to understand the chemical characteristics, mechanism of action, and practical applications of Pictilisib in cancer research.

References

-

Hartmann, W., et al. (2015). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. Oncotarget, 6(16), 14536–14550. [Link]

-

Wallin, J. J., et al. (2012). GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo. Clinical Cancer Research, 18(14), 3901–3911. [Link]

-

ResearchGate. Chemical structure of GDC-0941. [Link]

-

National Cancer Institute. Definition of PI3K inhibitor GDC-0941 bismesylate - NCI Drug Dictionary. [Link]

-

Sarker, D., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77–86. [Link]

-

Sarker, D., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]

-

Raynaud, F. I., et al. (2009). Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Molecular Cancer Therapeutics, 8(7), 1725–1738. [Link]

-

The Institute of Cancer Research. The story of PI3K inhibitors. [Link]

-

Krop, I. E., et al. (2016). Pictilisib PI3Kinase inhibitor (a phosphatidylinositol 3-kinase [PI3K] inhibitor) plus paclitaxel for the treatment of hormone receptor-positive, HER2-negative, locally recurrent, or metastatic breast cancer: interim analysis of the multicentre, placebo-controlled, phase II randomised PEGGY study. Annals of Oncology, 27(8), 1537–1544. [Link]

-

Bosch, A., et al. (2015). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Cancer Discovery, 5(3), 229–231. [Link]

-

Selleck Chemicals. Pictilisib (GDC-0941) Datasheet. [Link]

-

Cellagen Technology. GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. Facebook [cancer.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. GDC 0941 | CAS 957054-30-7 | pan-PI3K kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 5. tribioscience.com [tribioscience.com]

- 6. selleckchem.com [selleckchem.com]

- 7. cellagentech.com [cellagentech.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. doc.abcam.com [doc.abcam.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. icr.ac.uk [icr.ac.uk]

- 16. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Methyl 3-(4-piperidinyloxy)benzoate hydrochloride: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document elucidates the compound's core physicochemical properties, proposes a detailed synthetic pathway, outlines robust characterization methodologies, and discusses its potential applications in medicinal chemistry.

Core Molecular Attributes

This compound is a heterocyclic compound distinguished by a benzoate core linked via an ether to a piperidine ring. Its hydrochloride salt form enhances stability and aqueous solubility, making it amenable to various experimental conditions.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈ClNO₃ | [1][2] |

| Molecular Weight | ~272 g/mol | [2] |

| CAS Number | 936128-98-2 | [1][2] |

| Appearance | White Solid | [2] |

| Storage Temperature | Room Temperature | [2] |

| Hazard Classification | Irritant | [2] |

Strategic Synthesis Pathway

While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly available literature, a scientifically sound and logical pathway can be proposed based on established organic chemistry principles for analogous structures. The most direct approach involves a Williamson ether synthesis followed by deprotection and salt formation.

This proposed multi-step synthesis is designed for efficiency and scalability, with each step being a self-validating system through in-process controls and characterization.

Caption: Proposed 3-Step Synthesis Workflow.

Experimental Protocol: A Proposed Methodology

PART 2.1: Step 1 - Protection of 4-Hydroxypiperidine

-

Causality: The piperidine nitrogen is a nucleophile that could interfere in the subsequent ether synthesis. Protection with a tert-butyloxycarbonyl (Boc) group is a standard, robust method that prevents this side reaction and can be easily removed under acidic conditions.

-

Dissolve 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.2 eq) and cool the mixture to 0°C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.

PART 2.2: Step 2 - Williamson Ether Synthesis (Mitsunobu Conditions)

-

Causality: The Mitsunobu reaction is a reliable method for forming an ether linkage between a primary or secondary alcohol and a phenolic compound under mild conditions, minimizing the risk of side reactions.

-

Dissolve methyl 3-hydroxybenzoate (1.0 eq) and tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Add triphenylphosphine (PPh₃, 1.2 eq) and cool the solution to 0°C.

-

Slowly add diethyl azodicarboxylate (DEAD, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor for the disappearance of starting materials by TLC.

-

Concentrate the reaction mixture and purify by column chromatography to isolate tert-butyl 4-(3-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate.

PART 2.3: Step 3 - Boc Deprotection and Hydrochloride Salt Formation

-

Causality: A strong acid is required to cleave the Boc protecting group. Using a solution of HCl in an organic solvent like dioxane or ether allows for the simultaneous deprotection and precipitation of the desired hydrochloride salt in a single, efficient step.

-

Dissolve the purified product from Step 2 in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

-

Add a solution of hydrochloric acid in dioxane (4M, excess) and stir at room temperature.

-

The product will precipitate out of the solution as a white solid.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, This compound .

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoate ring, the methoxy group of the ester, and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns will be consistent with the proposed structure.

-

¹³C NMR: The carbon NMR will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the piperidine ring, confirming the carbon framework of the molecule.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should reveal a molecular ion peak corresponding to the free base of the compound, confirming its molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond of the piperidinium salt, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not widely reported, its structural motifs suggest its utility as a versatile building block in medicinal chemistry.

Caption: Relationship between Structure and Application.

The piperidine ring is a common scaffold in many centrally active drugs, and the benzoate moiety can be readily modified or hydrolyzed to the corresponding carboxylic acid, allowing for further derivatization in the synthesis of compound libraries for screening against various biological targets. This compound serves as a valuable starting material for creating more complex molecules in the pursuit of novel therapeutics.

References

-

Chemspace. Methyl 3-(piperidin-4-yloxy)benzoate hydrochloride - C13H18ClNO3. Available at: [Link]

- Google Patents. US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds.

-

PubChem. Methyl 3-(piperidin-4-yl)benzoate hydrochloride. Available at: [Link]

Sources

Spectroscopic Elucidation of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-(4-piperidinyloxy)benzoate hydrochloride, a compound of interest in pharmaceutical research and development. The structural confirmation and purity assessment of such molecules are paramount, relying on a suite of analytical techniques.[1] This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the structural information gleaned from each technique.

Molecular Structure and Spectroscopic Overview

This compound possesses a multifaceted structure, incorporating a substituted benzene ring, an ester functional group, an ether linkage, and a piperidinium chloride salt. Each of these components imparts a characteristic signature in the NMR, IR, and MS spectra. A thorough analysis of these spectra is essential for unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the piperidine ring protons, and the methyl ester protons. The hydrochloride salt form will influence the chemical shifts of the protons near the nitrogen atom.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure solubility and to avoid interfering signals.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Data Interpretation:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 10.0 | Broad Singlet | 2H | N-H₂⁺ | The protons on the positively charged nitrogen of the piperidinium ring are expected to be significantly deshielded and may exchange with residual water, leading to a broad signal. |

| ~7.8 - 8.0 | Multiplet | 2H | Aromatic H | Protons ortho and para to the ester group on the benzene ring are deshielded due to the electron-withdrawing nature of the carbonyl group.[2][3] |

| ~7.5 - 7.7 | Multiplet | 2H | Aromatic H | Protons meta to the ester group will have slightly different chemical shifts. |

| ~4.6 - 4.8 | Multiplet | 1H | O-CH (Piperidine) | The proton on the carbon bearing the ether oxygen is deshielded.[4][5] |

| ~3.9 | Singlet | 3H | O-CH₃ | The methyl protons of the ester group typically appear as a sharp singlet.[6][7] |

| ~3.2 - 3.4 | Multiplet | 2H | N-CH₂ (axial) | Protons on the carbons adjacent to the nitrogen are deshielded, and their chemical shift is influenced by the protonation state of the nitrogen. |

| ~3.0 - 3.2 | Multiplet | 2H | N-CH₂ (equatorial) | |

| ~2.1 - 2.3 | Multiplet | 2H | C-CH₂-C (axial) | |

| ~1.9 - 2.1 | Multiplet | 2H | C-CH₂-C (equatorial) |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule.

Data Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O (Ester) | The carbonyl carbon of the ester is highly deshielded. |

| ~158 | Aromatic C-O | The aromatic carbon attached to the ether oxygen is shifted downfield. |

| ~131 | Aromatic C-CO | The quaternary aromatic carbon attached to the ester group. |

| ~130 | Aromatic CH | |

| ~124 | Aromatic CH | |

| ~120 | Aromatic CH | |

| ~116 | Aromatic CH | |

| ~75 | O-CH (Piperidine) | The carbon of the piperidine ring attached to the ether oxygen. |

| ~52 | O-CH₃ (Ester) | The methyl carbon of the ester group. |

| ~43 | N-CH₂ (Piperidine) | Carbons adjacent to the nitrogen in the piperidinium ring. |

| ~30 | C-CH₂-C (Piperidine) |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3000 - 2700 | N-H⁺ Stretch | Piperidinium ion | The stretching of the N-H bonds in the protonated amine results in a broad and strong absorption band. |

| ~3100 - 3000 | C-H Stretch | Aromatic | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~2950 - 2850 | C-H Stretch | Aliphatic | Stretching vibrations of the C-H bonds in the piperidine ring and the methyl group. |

| ~1725 | C=O Stretch | Ester | A strong and sharp absorption characteristic of the ester carbonyl group.[8][9][10] |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~1250 | C-O Stretch | Aryl-Alkyl Ether | Asymmetric C-O-C stretching vibration.[4][5][11][12] |

| ~1100 | C-O Stretch | Ester | Stretching vibration of the C-O single bond in the ester group.[8][9][10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass.

-

Tandem MS (MS/MS): Perform fragmentation of the isolated molecular ion to obtain structural information.

Data Interpretation:

The ESI mass spectrum is expected to show a prominent peak for the molecular ion [M+H]⁺, where M is the free base. The accurate mass of this ion can be used to confirm the elemental composition.

Predicted Fragmentation Pattern:

The fragmentation of Methyl 3-(4-piperidinyloxy)benzoate is likely to proceed through several key pathways initiated by the cleavage of the most labile bonds.

Caption: Predicted ESI-MS/MS fragmentation pathways.

-

Molecular Ion: The protonated molecule of the free base (C₁₃H₁₇NO₃) would have an m/z of 250.14.

-

Key Fragments:

-

Cleavage of the ether bond can lead to the formation of a piperidinol fragment (m/z 101.08) or a methyl benzoate radical cation fragment (m/z 149.06).[13][14]

-

Further fragmentation of the benzoate portion can lead to the loss of the methoxy group to form the benzoyl cation (m/z 119.05) and subsequent loss of carbon monoxide to yield a phenyl cation (m/z 91.05).[15][16][17][18]

-

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and characterization. The predicted data, based on established spectroscopic principles and data from analogous structures, serves as a reliable guide for researchers. This multi-technique approach ensures the scientific integrity required in drug development and chemical research.

References

- BenchChem. (2025).

- Fiveable. Spectroscopy of Ethers.

- Química Organica.org. IR Spectrum: Esters.

- Oregon State University. (2020). CH 336: Ether Spectroscopy.

- YouTube. (2023).

- Moodle.

- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.

- OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.

- ResearchGate. (2015).

- University of Calgary. IR Spectroscopy Tutorial: Esters.

- BenchChem. (2025). A Comparative Guide to Confirming the Purity of Synthesized Methyl 2-(piperidin-1-yl)

- PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters.

- Royal Society of Chemistry. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.

- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

- Reddit. (2013).

- ChemistryViews. (2018). Substituent Effects on Benzene Rings.

- PubMed. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.

- Pearson. Explain the relative chemical shifts of the benzene ring protons.

- SpectraBase. 1-Boc-4-hydroxypiperidine.

- ChemicalBook. 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum.

- YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)

- Chegg.com. (2019).

- Sigma-Aldrich. 4-Hydroxypiperidine 98 5382-16-1.

- SciELO. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.

- ACS Publications. Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds.

- ChemicalBook.

- ACS Publications. Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds.

- PubChem. Piperidine, hydrochloride (1:1).

- The Royal Society of Chemistry.

- The Royal Society of Chemistry. Electronic Supplementary Information (ESI)

- NIST WebBook. 4-Hydroxypiperidine.

- SpectraBase. 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum.

- NIST WebBook. Benzoic acid, methyl ester.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).

- University of Wisconsin-Platteville.

- PubChem. Piperidine.

- ChemicalBook. Piperidine(110-89-4) 13C NMR spectrum.

- Human Metabolome Database.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).

Sources

- 1. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]

- 7. sas.upenn.edu [sas.upenn.edu]

- 8. IR Spectrum: Esters [quimicaorganica.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. fiveable.me [fiveable.me]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Benzoic acid, methyl ester [webbook.nist.gov]

Purity and Appearance of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

Methyl 3-(4-piperidinyloxy)benzoate hydrochloride (CAS No. 936128-98-2) is a key chemical intermediate whose structural motifs are of significant interest in medicinal chemistry and drug discovery programs. The piperidine ring is a prevalent feature in numerous pharmaceuticals, valued for its ability to influence properties like solubility, binding affinity, and metabolic stability.[1][2] The integrity of research and development outcomes hinges on the quality of such starting materials. This technical guide provides a comprehensive framework for the evaluation of this compound, focusing on the critical quality attributes of appearance and purity. It is designed to equip researchers, analytical scientists, and drug development professionals with the necessary protocols and scientific rationale to ensure the material is suitable for its intended use, thereby safeguarding the reliability and reproducibility of experimental results.

Introduction: Foundational Properties

Before delving into analytical procedures, a foundational understanding of the compound's properties is essential.

| Property | Value | Source |

| Chemical Name | This compound | [3][4] |

| CAS Number | 936128-98-2 | [3][4] |

| Molecular Formula | C₁₃H₁₈ClNO₃ | [3] |

| Molecular Weight | 271.74 g/mol | [5] |

| Typical Appearance | White solid | [3][6] |

| Storage Conditions | Store at room temperature, sealed in a dry environment | [3][5][6] |

Visual Appearance: The First Line of Quality Assessment

The visual inspection of a chemical compound is the most immediate and fundamental quality control check.[7] It serves as a rapid indicator of potential issues such as degradation, contamination, or improper handling. For a high-purity material like this compound, the expected appearance is a white, crystalline solid.[3][6] Any deviation from this standard warrants further investigation.

Standardized Visual Inspection Protocol

This protocol is adapted from principles outlined in pharmaceutical quality control guidelines.[7][8]

Objective: To perform a standardized visual assessment of the solid material for color, form, and the presence of foreign particulates.

Materials:

-

Spatula

-

Clean, dry watch glass or weighing paper

-

Controlled lighting environment (e.g., a light box with standardized daylight)

Procedure:

-

Sample Preparation: Place a representative sample of the powder (~100 mg) onto a clean watch glass.

-

Color Assessment: Under controlled, consistent lighting, observe the sample against a plain white background. Describe the color using standardized terms (e.g., "white," "off-white," "pale yellow"). Avoid subjective analogue terms.[9]

-

Form and Texture: Observe the material's form. Note if it is crystalline, amorphous, or a fine powder.

-

Foreign Particulate Matter: Carefully inspect the sample for any visible contaminants, such as dark specks, fibers, or discolored particles.

-

Documentation: Record all observations meticulously in a laboratory notebook.

Interpreting Observations

-

Off-White or Yellow Tinge: May indicate the presence of impurities or slight degradation.

-

Clumps or Aggregates: Could suggest hygroscopicity (moisture absorption) or improper drying.

-

Visible Particulates: A clear sign of contamination that must be addressed before use.

Caption: Workflow for the visual inspection of solid chemical compounds.

Purity Determination: A Mass Balance Approach

For a reference standard or high-quality research material, a comprehensive purity assessment is crucial. The mass balance approach, which quantifies the main component by identifying and subtracting all possible impurities, provides the most accurate purity value.[10]

Purity (%) = 100% - (% Water + % Residual Solvents + % Non-Volatile Impurities + % Related Substances)

This method is superior to a simple chromatographic assay because it accounts for non-UV active impurities and other contaminants that a single technique might miss.

Caption: The Mass Balance approach for comprehensive purity determination.

Core Analytical Protocols for Purity and Identity

A suite of orthogonal analytical techniques is required to execute the mass balance approach and confirm the compound's identity.

Identity Confirmation

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural confirmation. For the hydrochloride salt, the proton on the piperidine nitrogen is a key diagnostic signal.

-

¹H NMR: Expect characteristic signals for the aromatic protons, the piperidine ring protons, the methoxy group (-OCH₃), and the ester methyl group (-COOCH₃). The protonated amine (N-H) signal will likely be broadened and shifted downfield compared to its free base equivalent due to the positive charge.[11]

-

¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the molecule's structure.

4.1.2. High-Resolution Mass Spectrometry (HRMS) HRMS confirms the elemental composition of the molecule.

-

Method: Electrospray Ionization (ESI) is typically used.

-

Expected Ion: The primary observed ion will be the molecular ion of the free base, [C₁₃H₁₇NO₃ + H]⁺.

-

Data Analysis: The measured mass should be within 5 ppm of the theoretical calculated mass, confirming the molecular formula.[12][13]

Assay and Organic Impurities by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for quantifying the main component and detecting structurally related impurities.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds.[14] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure sharp peaks for the amine.[10] |